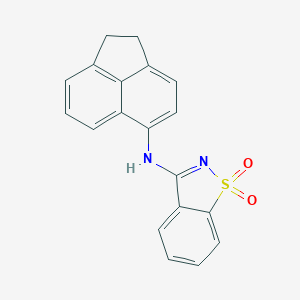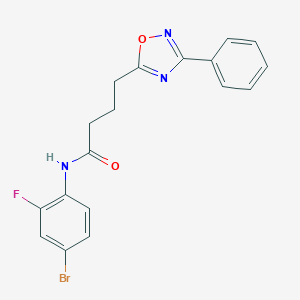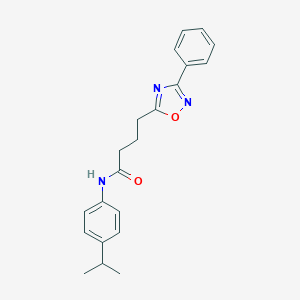
N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide, also known as DBAO, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. DBAO belongs to the class of benzothiazole derivatives, which have been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide is complex and not fully understood. It has been suggested that N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide may exert its biological effects through the inhibition of protein kinase activity, which plays a critical role in cell signaling pathways. N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide can inhibit the growth of cancer cells and induce apoptosis. N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide has also been found to exhibit antimicrobial activity against a range of bacterial and fungal pathogens. In addition, N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide has been found to possess antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One of the main advantages of using N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide in lab experiments is its high specificity and sensitivity for detecting protein kinase activity. N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide is also relatively easy to synthesize and can be obtained in relatively large quantities. However, one of the main limitations of using N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide in lab experiments is its potential toxicity and side effects, which may limit its use in vivo.
将来の方向性
There are several potential future directions for research on N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide. One area of interest is the development of novel N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide derivatives with improved biological activity and reduced toxicity. Another area of interest is the use of N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide as a photosensitizer for photodynamic therapy, which has shown promise in the treatment of various types of cancer. Finally, further studies are needed to elucidate the precise mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide and its potential use in other scientific research applications.
合成法
N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide can be synthesized through a multi-step process involving the condensation of 5-acenaphthenol with 2-aminothiophenol, followed by oxidation and cyclization reactions. The resulting product is a white crystalline powder that is soluble in polar organic solvents such as dimethyl sulfoxide and ethanol.
科学的研究の応用
N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide has been extensively studied for its potential use in various scientific research applications, including as a fluorescent probe for detecting protein kinase activity, as a photosensitizer for photodynamic therapy, and as a potential anticancer agent. N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide has also been found to exhibit antimicrobial, anti-inflammatory, and antioxidant activities.
特性
製品名 |
N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide |
|---|---|
分子式 |
C19H14N2O2S |
分子量 |
334.4 g/mol |
IUPAC名 |
N-(1,2-dihydroacenaphthylen-5-yl)-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C19H14N2O2S/c22-24(23)17-7-2-1-5-15(17)19(21-24)20-16-11-10-13-9-8-12-4-3-6-14(16)18(12)13/h1-7,10-11H,8-9H2,(H,20,21) |
InChIキー |
RVDZWXBZZMJCGY-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC3=C(C=CC1=C23)NC4=NS(=O)(=O)C5=CC=CC=C54 |
正規SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC4=NS(=O)(=O)C5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B277195.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277196.png)
![N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B277197.png)
![1-(4-methoxyphenyl)-5-oxo-N-[4-(piperidinosulfonyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B277198.png)
![N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277199.png)
![N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277201.png)

![N-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B277209.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277210.png)
